molecular formula C7H10ClNO3S B6261520 2-[(2-methyl-1,3-thiazol-5-yl)methoxy]acetic acid hydrochloride CAS No. 2155852-32-5

2-[(2-methyl-1,3-thiazol-5-yl)methoxy]acetic acid hydrochloride

Cat. No. B6261520
CAS RN: 2155852-32-5
M. Wt: 223.7
InChI Key:
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Description

2-[(2-methyl-1,3-thiazol-5-yl)methoxy]acetic acid hydrochloride is a chemical compound with the CAS Number: 2155852-32-5 . It has a molecular weight of 223.68 . The IUPAC name for this compound is 2-((2-methylthiazol-5-yl)methoxy)acetic acid hydrochloride .


Molecular Structure Analysis

The InChI code for 2-[(2-methyl-1,3-thiazol-5-yl)methoxy]acetic acid hydrochloride is 1S/C7H9NO3S.ClH/c1-5-8-2-6(12-5)3-11-4-7(9)10;/h2H,3-4H2,1H3,(H,9,10);1H . This code provides a standard way to encode the compound’s molecular structure.

Future Directions

Thiazoles, the group of azole heterocycles to which 2-[(2-methyl-1,3-thiazol-5-yl)methoxy]acetic acid hydrochloride belongs, have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Therefore, the future directions for this compound could involve further exploration of these properties and potential applications.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(2-methyl-1,3-thiazol-5-yl)methoxy]acetic acid hydrochloride involves the reaction of 2-methyl-1,3-thiazole-5-carboxylic acid with methoxyacetic acid in the presence of a coupling agent and a base. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of the final compound.", "Starting Materials": [ "2-methyl-1,3-thiazole-5-carboxylic acid", "Methoxyacetic acid", "Coupling agent (e.g. EDC, HATU)", "Base (e.g. DIPEA, TEA)", "Hydrochloric acid" ], "Reaction": [ "Step 1: In a dry solvent (e.g. DMF), add 2-methyl-1,3-thiazole-5-carboxylic acid, methoxyacetic acid, coupling agent, and base.", "Step 2: Stir the reaction mixture at room temperature for several hours until completion.", "Step 3: Quench the reaction with water and extract the product with an organic solvent (e.g. ethyl acetate).", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.", "Step 5: Dissolve the crude product in a minimum amount of water and add hydrochloric acid until the pH reaches 2-3.", "Step 6: Collect the resulting precipitate by filtration and wash with cold water.", "Step 7: Dry the product under vacuum to obtain the hydrochloride salt of 2-[(2-methyl-1,3-thiazol-5-yl)methoxy]acetic acid." ] }

CAS RN

2155852-32-5

Product Name

2-[(2-methyl-1,3-thiazol-5-yl)methoxy]acetic acid hydrochloride

Molecular Formula

C7H10ClNO3S

Molecular Weight

223.7

Purity

95

Origin of Product

United States

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